molecular formula C15H22N6OS B2537806 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286696-38-5

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2537806
CAS No.: 1286696-38-5
M. Wt: 334.44
InChI Key: BYPROVDIJFNFQH-UHFFFAOYSA-N
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Description

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule with diverse potential applications. Its structure consists of a pyrazole ring, a piperazine moiety, and a thiadiazole group, which endows it with a unique set of chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions:

  • Formation of the pyrazole ring: : This can be achieved through a condensation reaction between hydrazine and an α,β-unsaturated ketone.

  • Piperazine attachment: : The next step often involves the alkylation of pyrazole with an appropriate piperazine derivative.

  • Thiadiazole synthesis: : This usually requires a cyclization reaction involving thiosemicarbazide and a carboxylic acid derivative.

  • Final coupling: : The thiadiazole unit is coupled with the substituted piperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale, often utilizing continuous flow chemistry techniques and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole moieties.

  • Reduction: : Reduction reactions may target the ketone group, converting it to an alcohol.

  • Substitution: : Both the pyrazole and piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Typically uses oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : May involve reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Conditions depend on the specific functional group being targeted but often involve bases or acids to facilitate the reaction.

Major Products

The primary products depend on the reaction type:

  • Oxidation: : Products include hydroxylated derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted derivatives at the pyrazole or piperazine rings.

Scientific Research Applications

The compound finds applications across multiple domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential role in modulating biological pathways due to its structural complexity.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the production of specialized materials due to its unique reactive sites.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies depending on its application:

  • Molecular Targets: : It can interact with various enzymes or receptors, modulating their activity.

  • Pathways: : It may influence signaling pathways or metabolic processes, resulting in biological effects such as cell proliferation inhibition or enzyme modulation.

Comparison with Similar Compounds

The uniqueness of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone lies in its combined functional groups, which impart a distinctive set of properties:

  • Similar Compounds: : Include molecules like (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1,3-thiazol-5-yl)methanone and (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1,3,4-thiadiazol-2-yl)methanone.

  • Uniqueness: : The specific combination of pyrazole, piperazine, and thiadiazole in the given compound confers unique reactivity and potential biological activity, distinguishing it from structurally similar molecules.

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6OS/c1-2-4-13-14(23-18-17-13)15(22)20-10-7-19(8-11-20)9-12-21-6-3-5-16-21/h3,5-6H,2,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPROVDIJFNFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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